1-(Pyridine-3-carbonyl)piperazine dihydrochloride
Overview
Description
1-(Pyridine-3-carbonyl)piperazine dihydrochloride is a chemical compound that features a piperazine ring bonded to a pyridine-3-carbonyl group.
Mechanism of Action
Target of Action
The primary target of 1-(Pyridine-3-carbonyl)piperazine dihydrochloride is CDK6 , a cyclin-dependent kinase . CDK6 plays a crucial role in cell cycle regulation, particularly in the transition from G1 phase to S phase .
Mode of Action
This compound interacts with CDK6 by binding to the kinase-inactive conformation . This interaction inhibits the activity of CDK6, thereby affecting cell cycle progression .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle pathway . By inhibiting CDK6, the compound prevents the transition from G1 phase to S phase, leading to cell cycle arrest . This can have downstream effects on cell proliferation and growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell cycle progression. By binding to and inhibiting CDK6, the compound can induce cell cycle arrest, potentially leading to decreased cell proliferation and growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridine-3-carbonyl)piperazine dihydrochloride can be synthesized through several methods. One common approach involves the condensation of piperazine with pyridine-3-carboxylic acid, followed by the formation of the dihydrochloride salt . Another method includes the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridine-3-carbonyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction may produce piperazine derivatives with altered functional groups .
Scientific Research Applications
1-(Pyridine-3-carbonyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with a similar piperazine ring structure.
Pyridine-3-carboxylic acid: Shares the pyridine moiety with 1-(Pyridine-3-carbonyl)piperazine dihydrochloride.
1-(1-Methylpiperidin-4-yl)piperazine: Another piperazine derivative with different substituents.
Uniqueness
This compound is unique due to its combined piperazine and pyridine-3-carbonyl structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler piperazine or pyridine derivatives .
Properties
IUPAC Name |
piperazin-1-yl(pyridin-3-yl)methanone;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c14-10(9-2-1-3-12-8-9)13-6-4-11-5-7-13;;/h1-3,8,11H,4-7H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANMKWBNALJHQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN=CC=C2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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